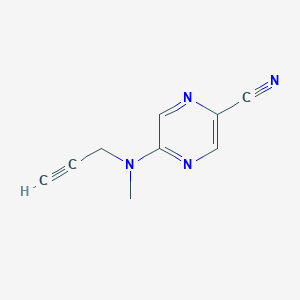

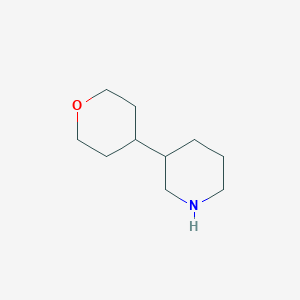

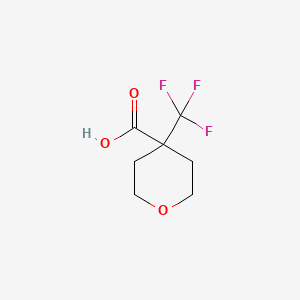

![molecular formula C6H4N4O2 B1432661 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid CAS No. 1286754-47-9](/img/structure/B1432661.png)

1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid

Übersicht

Beschreibung

1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid is a heterocyclic compound . It has a molecular weight of 164.12 . The IUPAC name for this compound is this compound .

Synthesis Analysis

There are several methods reported for the synthesis of 1H-Pyrazolo[3,4-b]pyrazine derivatives . One of the methods involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method provided the desired products with moderate to good yields .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H4N4O2/c11-6(12)4-3-5(10-9-4)8-2-1-7-3/h1-2H, (H,11,12) (H,8,9,10) .Chemical Reactions Analysis

The synthesis of 1H-Pyrazolo[3,4-b]pyrazine derivatives involves a sequential opening/closing cascade reaction . The reaction involves the use of a, -unsaturated compounds in reactions with N-nucleophiles .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature for this compound is recommended to be at refrigerator temperatures .Wissenschaftliche Forschungsanwendungen

Biomedical Applications

Pyrazolopyridines, which include 1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid, have been described in more than 5500 references, including 2400 patents . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

Synthesis Methods

Various synthetic strategies and approaches have been developed for 1H-pyrazolo[3,4-b]pyrazine derivatives . These methods are systematized according to the method to assemble the pyrazolopyridine system, and their advantages and drawbacks are considered .

PPARα Activation

Some 1H-pyrazolo[3,4-b]pyrazine derivatives have been studied for their ability to activate PPARα, a type of protein that regulates the expression of genes .

Fluorescence Properties

Certain 1H-pyrazolo[3,4-b]pyrazine derivatives exhibit strong fluorescence, which can be distinguished by our eyes readily in DMSO or under UV light (360 nm) . The fluorescence properties of the synthesized compounds were evaluated, and the relationship between the observed fluorescence and the substitution pattern on the naphthyridine ring were deduced .

Safety and Hazards

Wirkmechanismus

Target of Action

1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid is a heterocyclic compound Similar compounds, such as 1h-pyrazolo[3,4-b]pyridines, have been found to have a close resemblance with the purine bases adenine and guanine , suggesting potential interactions with nucleic acids or proteins that interact with these bases.

Mode of Action

It’s worth noting that similar compounds have been found to inhibit certain enzymes . The compound’s interaction with its targets could lead to changes in the biochemical processes within the cell, affecting the cell’s function and potentially leading to therapeutic effects.

Biochemical Pathways

Similar compounds have been found to affect various cellular processes . The compound could potentially interact with various enzymes and proteins, altering their function and affecting the biochemical pathways they are involved in.

Eigenschaften

IUPAC Name |

2H-pyrazolo[3,4-b]pyrazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c11-6(12)4-3-5(10-9-4)8-2-1-7-3/h1-2H,(H,11,12)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWPWLVCWUBHDTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(NN=C2N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

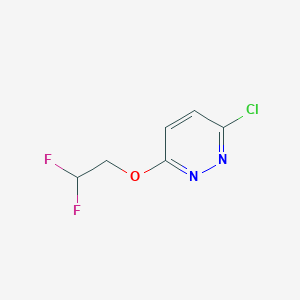

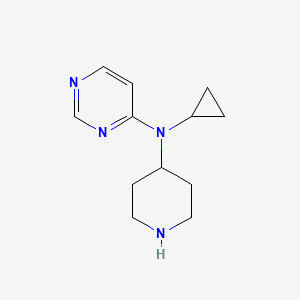

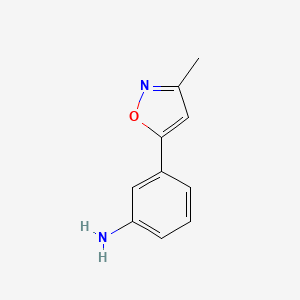

![{1,5-Diazabicyclo[3.2.2]nonan-6-yl}methanamine](/img/structure/B1432584.png)

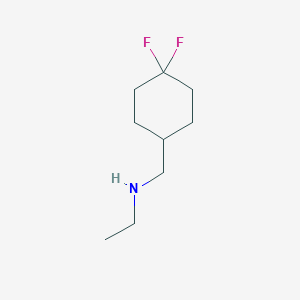

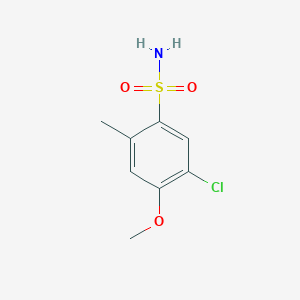

![2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride](/img/structure/B1432589.png)

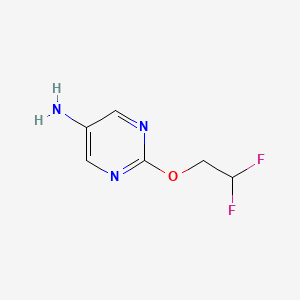

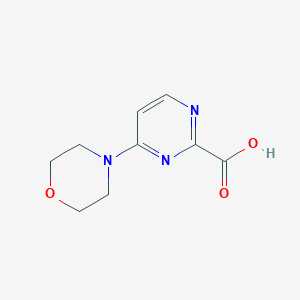

![Ethyl 8-chloro-6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1432594.png)

![[4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol](/img/structure/B1432598.png)